molecular formula C5H9NO2 B1247296 (+)-(1S,2S)-norcoronamic acid CAS No. 98244-42-9

(+)-(1S,2S)-norcoronamic acid

Cat. No. B1247296
CAS RN: 98244-42-9
M. Wt: 115.13 g/mol
InChI Key: WCSASARZTXJEJS-UCORVYFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-(1S,2S)-norcoronamic acid is a non-proteinogenic alpha-amino acid that is 1-aminocyclopropanecarboxylic acid carrying an additional methyl substituent at position 2 on the cyclopropane ring. It is a member of cyclopropanes and a non-proteinogenic alpha-amino acid.

Scientific Research Applications

  • Asymmetric Synthesis : A study explored the asymmetric synthesis of a phosphonic analogue of (–)-norcoronamic acid. This work is significant in the field of synthetic organic chemistry, especially in creating enantiomerically pure compounds (Midura & Rzewnicka, 2014).

  • Synthesis of Aminophosphonates : Another research described an efficient one-pot reaction to synthesize aminophosphonates, analogues of allo-norcoronamic acid. This study contributes to the development of novel synthetic routes for complex organic molecules (Tesson, Dorigneux, & Fadel, 2002).

  • Preparation of Enantiomerically Pure Compounds : The preparation of enantiomerically pure (1S,2S)-1-aminocyclopropanephosphonic acid, an analogue of (1R,2S)-allo-norcoronamic acid, was successfully achieved. This study highlights the precision required in stereochemical control in organic synthesis (Fadel & Tesson, 2000).

  • Synthesis of Optically Active Trifluoronorcoronamic Acids : Research was conducted on the synthesis of optically active trifluoronorcoronamic acid and its diastereomer. This work further demonstrates the versatility of norcoronamic acid derivatives in stereochemical synthesis (Katagiri, Irie, & Uneyama, 2000).

  • Biomedical Applications : A new secondary metabolite, ulleungdolin, comprising an isoindolinone with a tripeptide including norcoronamic acid, was isolated. This compound showed potential antimigration effects on breast cancer cells, indicating possible applications in medicinal chemistry (Hwang et al., 2022).

  • Catalytic Asymmetric Synthesis : A synthesis of (1R,2S)-dehydrocoronamic acid ethyl ester was developed, employing a palladium-catalysed nucleophilic ring-opening as a key step. This research highlights the use of norcoronamic acid derivatives in catalysis (Fox, Lennon, & Farina, 2007).

properties

CAS RN

98244-42-9

Product Name

(+)-(1S,2S)-norcoronamic acid

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(1S,2S)-1-amino-2-methylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C5H9NO2/c1-3-2-5(3,6)4(7)8/h3H,2,6H2,1H3,(H,7,8)/t3-,5-/m0/s1

InChI Key

WCSASARZTXJEJS-UCORVYFPSA-N

Isomeric SMILES

C[C@H]1C[C@]1(C(=O)O)N

SMILES

CC1CC1(C(=O)O)N

Canonical SMILES

CC1CC1(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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